molecular formula C10H12O2 B3102584 4-Phenyltetrahydrofuran-3-ol CAS No. 1420794-90-6

4-Phenyltetrahydrofuran-3-ol

Cat. No.: B3102584
CAS No.: 1420794-90-6
M. Wt: 164.2 g/mol
InChI Key: DMERZAYEXRFPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyltetrahydrofuran-3-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of tetrahydrofuran, featuring a phenyl group attached to the fourth carbon and a hydroxyl group on the third carbon of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenyltetrahydrofuran-3-ol can be synthesized through several methods. One common approach involves the cyclization of 4-phenylbut-3-en-1-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the tetrahydrofuran ring.

Another method involves the use of Grignard reagents. For example, the reaction of phenylmagnesium bromide with tetrahydrofuran-3-one can yield this compound. This reaction requires careful control of temperature and the exclusion of moisture to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-Phenyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation, while amines can be introduced using amine reagents under basic conditions.

Major Products

    Oxidation: 4-Phenyl-3-tetrahydrofuranone or 4-phenylbutanoic acid.

    Reduction: 4-Cyclohexyltetrahydrofuran-3-ol.

    Substitution: 4-Phenyltetrahydrofuran-3-chloride or 4-Phenyltetrahydrofuran-3-amine.

Scientific Research Applications

4-Phenyltetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of similar structures in biological systems.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for compounds targeting neurological and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-phenyltetrahydrofuran-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A simpler analog without the phenyl group.

    4-Phenylbutanol: Lacks the tetrahydrofuran ring structure.

    3-Phenyltetrahydrofuran: The phenyl group is attached to a different carbon.

Uniqueness

4-Phenyltetrahydrofuran-3-ol is unique due to the combination of the tetrahydrofuran ring, phenyl group, and hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4-phenyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMERZAYEXRFPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307740
Record name Tetrahydro-4-phenyl-3-furanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420794-90-6
Record name Tetrahydro-4-phenyl-3-furanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420794-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-phenyl-3-furanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyltetrahydrofuran-3-ol
Reactant of Route 2
Reactant of Route 2
4-Phenyltetrahydrofuran-3-ol
Reactant of Route 3
4-Phenyltetrahydrofuran-3-ol
Reactant of Route 4
4-Phenyltetrahydrofuran-3-ol
Reactant of Route 5
4-Phenyltetrahydrofuran-3-ol
Reactant of Route 6
4-Phenyltetrahydrofuran-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.